

An In-depth Technical Guide to 1-Nitro-4-(phenylsulfanyl)benzene

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Compound of Interest

Compound Name: 4-Nitrophenyl phenyl sulfide

Cat. No.: B041394

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-nitro-4-(phenylsulfanyl)benzene, also known as **4-nitrophenyl phenyl sulfide**. It covers the compound's chemical identity, properties, synthesis, and its role in scientific research, with a focus on providing actionable data and experimental protocols for professionals in the field.

Compound Identification and Properties

1-Nitro-4-(phenylsulfanyl)benzene is an aromatic organosulfur compound with the chemical formula $C_{12}H_9NO_2S$.^[1] It is recognized for its utility as a reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.^[1]

Table 1: Chemical and Physical Properties of 1-Nitro-4-(phenylsulfanyl)benzene

Property	Value	Source
IUPAC Name	1-nitro-4-(phenylsulfanyl)benzene	[2]
CAS Number	952-97-6	[2]
Molecular Formula	C ₁₂ H ₉ NO ₂ S	[1]
Molecular Weight	231.27 g/mol	[2]
Appearance	Yellow crystalline powder	[1]
Melting Point	52-55 °C	
Solubility	Sparingly soluble in water	[1]
InChI Key	RJCBYBQJVXVVKB-UHFFFAOYSA-N	
SMILES	O=--INVALID-LINK-- c1ccc(Sc2ccccc2)cc1	

Synthesis of 1-Nitro-4-(phenylsulfanyl)benzene

The synthesis of 1-nitro-4-(phenylsulfanyl)benzene is most commonly achieved through a copper-catalyzed S-arylation reaction. This method involves the cross-coupling of an aryl halide with a thiol derivative.

Experimental Protocol: Copper-Catalyzed S-Arylation

This protocol outlines a general procedure for the synthesis of 1-nitro-4-(phenylsulfanyl)benzene from 4-chloronitrobenzene and thiophenol.

Materials:

- 4-chloronitrobenzene
- Thiophenol
- Copper(I) iodide (CuI)

- A suitable ligand (e.g., 1,10-phenanthroline)
- A suitable base (e.g., potassium carbonate, cesium carbonate)
- A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), thiophenol (1-1.2 equivalents), copper(I) iodide (catalytic amount, e.g., 5-10 mol%), and the chosen ligand (e.g., 10-20 mol%).
- **Addition of Base and Solvent:** Add the base (e.g., 2 equivalents) and the solvent to the flask.
- **Inert Atmosphere:** Purge the flask with an inert gas for several minutes to remove oxygen.
- **Reaction:** Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the chosen solvent and reactants. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-nitro-4-(phenylsulfanyl)benzene.

Applications in Research and Development

1-Nitro-4-(phenylsulfanyl)benzene serves as a versatile intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a key

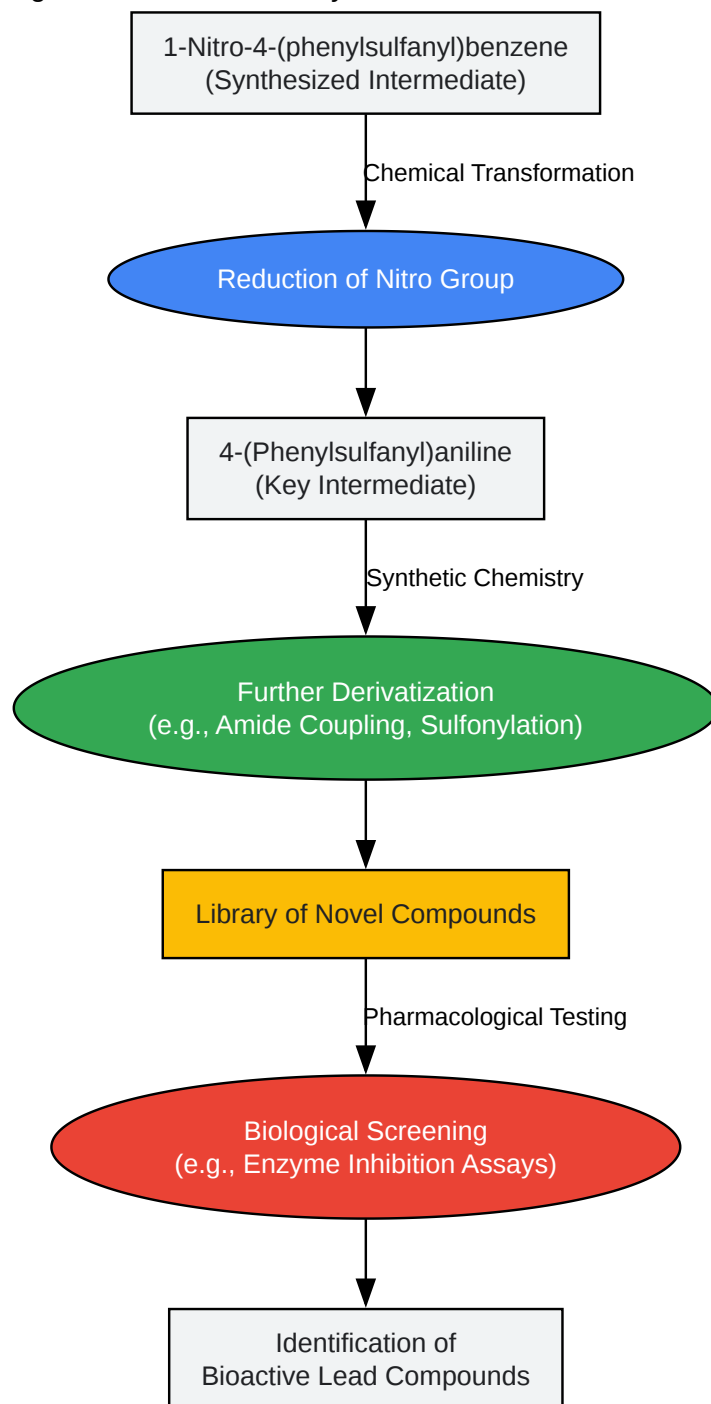
functional handle for further derivatization in drug discovery programs. The sulfide linkage is also of interest in medicinal chemistry for its potential to interact with biological targets.

While specific signaling pathways for 1-nitro-4-(phenylsulfanyl)benzene are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, various nitrophenyl derivatives have been investigated as potential inhibitors of enzymes such as tyrosinase.

Logical Relationship: From Intermediate to Potential Bioactive Compound

The following diagram illustrates the logical progression from the synthesized compound to a potential biologically active derivative, a common workflow in drug discovery.

Logical Workflow: From Synthesis to Potential Bioactivity



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Caption: Logical workflow from the synthesized compound to a potential bioactive derivative.

Safety and Handling

1-Nitro-4-(phenylsulfanyl)benzene is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a controlled laboratory setting by trained professionals, with appropriate safety precautions in place.

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